

Unraveling the Dual Inhibitory Action of LY345899: A Technical Guide

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Compound of Interest

Compound Name: LY 345899

Cat. No.: B15613109

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Abstract

LY345899 is a folate analog that has been identified as a dual inhibitor of two key enzymes in one-carbon metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) and methylenetetrahydrofolate dehydrogenase 2 (MTHFD2).[1] These enzymes are crucial for the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.[2] MTHFD1 is a cytosolic enzyme, while MTHFD2 is located in the mitochondria.[1] The dual inhibition of both enzymes by LY345899 disrupts critical metabolic pathways in cancer cells, leading to an imbalance in redox homeostasis and ultimately, cell death.[1] This technical guide provides an in-depth overview of the dual inhibitory action of LY345899, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of the affected signaling pathways.

Mechanism of Dual Inhibition

LY345899 exerts its anticancer effects by simultaneously targeting both the cytosolic (MTHFD1) and mitochondrial (MTHFD2) arms of one-carbon metabolism. This pathway is responsible for providing one-carbon units for the synthesis of nucleotides. By inhibiting both MTHFD1 and MTHFD2, LY345899 effectively shuts down the production of purines and thymidylate, thereby halting DNA synthesis and cell proliferation.[2]

The inhibition of these enzymes also leads to a disruption of cellular redox balance. Specifically, treatment with LY345899 has been shown to decrease the ratios of NADPH to NADP⁺ and reduced glutathione to oxidized glutathione (GSH/GSSG), while increasing the production of reactive oxygen species (ROS). This oxidative stress contributes to the cytotoxic effects of the compound in cancer cells.

Quantitative Inhibitory Data

The potency of LY345899 against both MTHFD1 and MTHFD2 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key metrics used to evaluate the efficacy of the inhibitor.

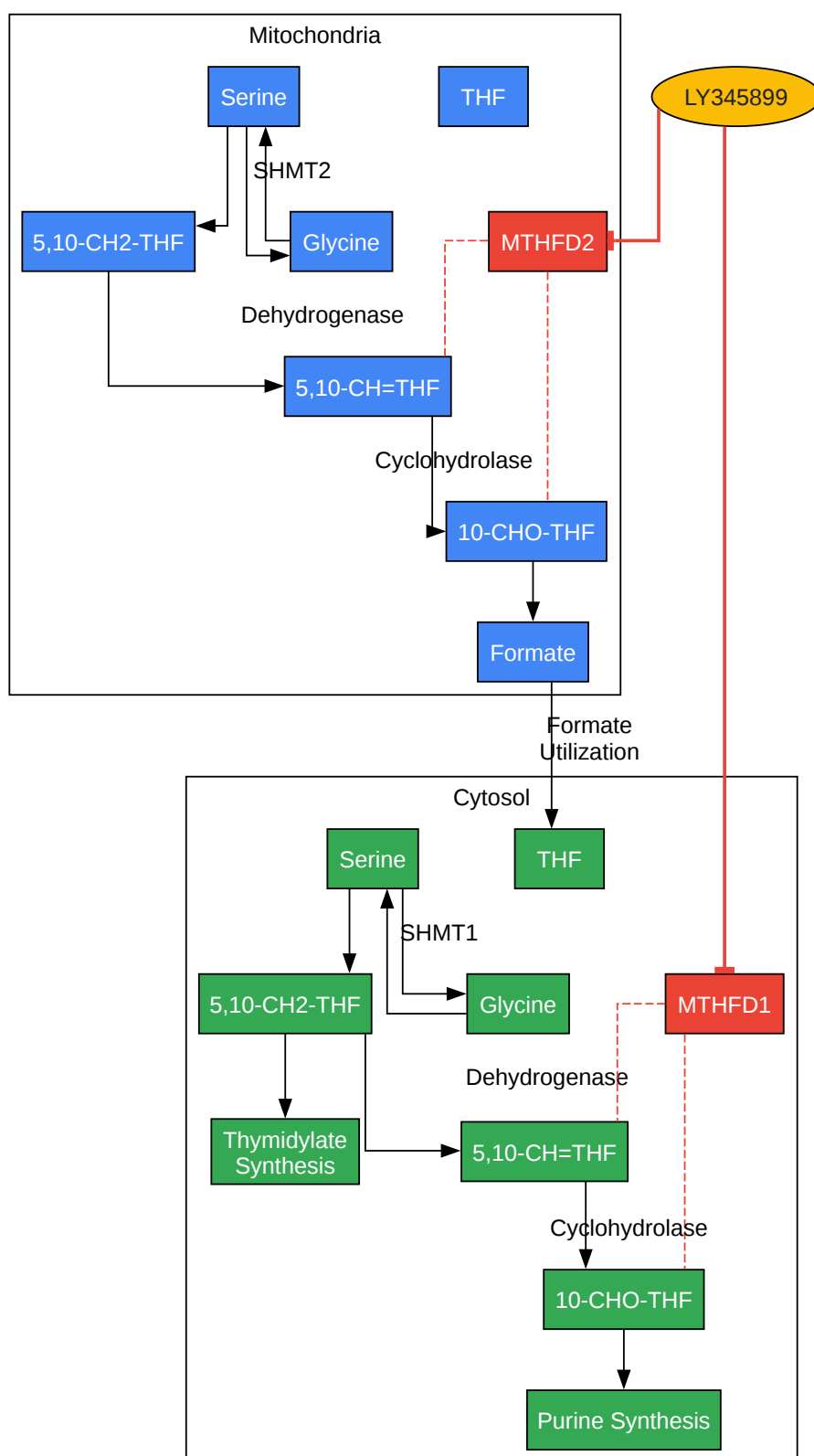
Target Enzyme	Parameter	Value (nM)
MTHFD1	IC ₅₀	96
MTHFD2	IC ₅₀	663
MTHFD1	K _i	18

Data sourced from MedchemExpress.[\[1\]](#)[\[3\]](#)

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

The following diagram illustrates the central role of MTHFD1 and MTHFD2 in the one-carbon metabolism pathway and the points of inhibition by LY345899.

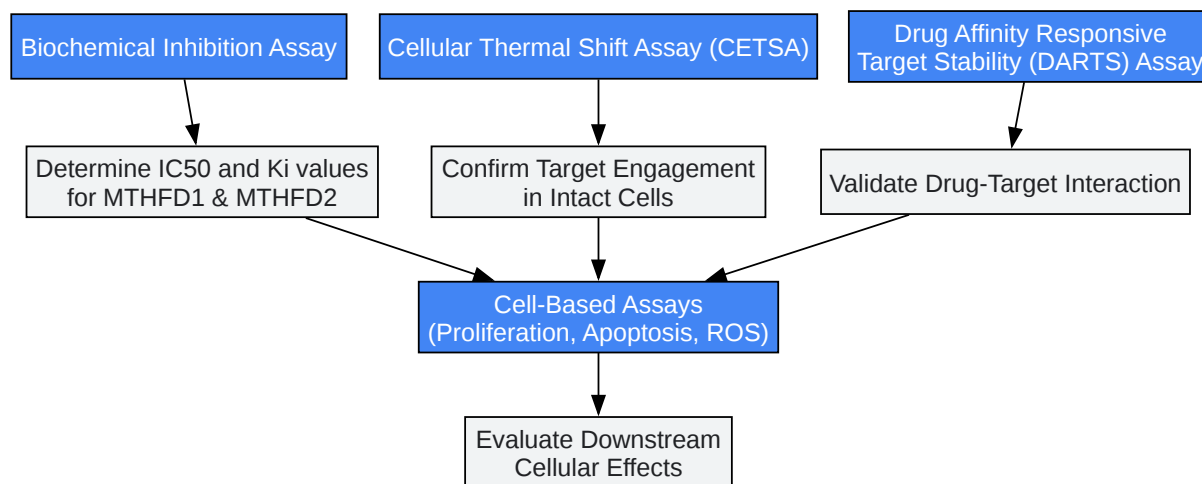


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Inhibition of MTHFD1 and MTHFD2 by LY345899.

Experimental Validation Workflow

The validation of LY345899 as a dual inhibitor of MTHFD1 and MTHFD2 involves a series of biochemical and cell-based assays.



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Workflow for validating LY345899's dual inhibitory action.

Detailed Experimental Protocols

MTHFD1/MTHFD2 Enzymatic Inhibition Assay

This assay measures the dehydrogenase activity of MTHFD1 and MTHFD2 by monitoring the production of NADH.

- Reagents and Materials:
 - Recombinant human MTHFD1 and MTHFD2 enzymes
 - LY345899
 - Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)

- Cofactor: NAD⁺
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
- 384-well assay plates
- Plate reader capable of measuring NADH fluorescence or absorbance
- Procedure:
 - Prepare serial dilutions of LY345899 in DMSO.
 - Add 1 µL of the diluted LY345899 or DMSO (vehicle control) to the wells of the 384-well plate.^[3]
 - Prepare an enzyme solution by diluting recombinant MTHFD1 or MTHFD2 in the assay buffer.
 - Add 10 µL of the enzyme solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.^[3]
 - Prepare a substrate/cofactor solution containing CH₂-THF and NAD⁺ in the assay buffer.
 - Initiate the enzymatic reaction by adding 10 µL of the substrate/cofactor solution to each well.^[3]
 - Incubate the reaction at room temperature for 60 minutes.^[3]
 - Stop the reaction and measure the amount of NADH produced using a suitable detection reagent.
 - Calculate the percent inhibition for each concentration of LY345899 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of LY345899 to MTHFD1 and MTHFD2 within a cellular environment.

- Reagents and Materials:
 - Cancer cell line expressing MTHFD1 and MTHFD2
 - Complete cell culture medium
 - LY345899
 - Phosphate-buffered saline (PBS)
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - PCR tubes or a PCR plate
 - Thermal cycler
 - SDS-PAGE and Western blot reagents
 - Primary antibodies specific for MTHFD1 and MTHFD2
 - Loading control antibody (e.g., β -actin or GAPDH)
- Procedure:
 - Culture cells to approximately 80% confluency.
 - Treat the cells with various concentrations of LY345899 or DMSO (vehicle control) and incubate at 37°C for 1-3 hours.[\[4\]](#)
 - Harvest the cells, wash with PBS, and resuspend in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes in a thermal cycler, followed by cooling.[\[3\]](#)[\[4\]](#)
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[\[3\]](#)[\[4\]](#)

- Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3][4]
- Collect the supernatant and determine the protein concentration.
- Analyze the amount of soluble MTHFD1 and MTHFD2 in each sample by Western blotting.
- Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to determine the thermal shift induced by LY345899.

Drug Affinity Responsive Target Stability (DARTS) Assay

The DARTS assay identifies protein targets by leveraging the principle that ligand binding can protect a protein from proteolysis.

- Reagents and Materials:
 - Cancer cell line expressing MTHFD1 and MTHFD2
 - Lysis buffer (e.g., M-PER buffer with protease inhibitors)
 - LY345899
 - Protease (e.g., Pronase or thermolysin)
 - SDS-PAGE and Western blot reagents
 - Primary antibodies specific for MTHFD1 and MTHFD2
 - Loading control antibody
- Procedure:
 - Culture and harvest cells as described in the CETSA protocol.
 - Lyse the cells and determine the protein concentration of the lysate.
 - Aliquot the cell lysate into equal volumes.

- Treat the lysate aliquots with LY345899 or vehicle (DMSO) and incubate at room temperature for 1 hour.[3]
- Add varying concentrations of a protease to each aliquot and incubate at room temperature for a defined period (e.g., 30 minutes).[3]
- Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.[3]
- Analyze the samples by Western blotting using anti-MTHFD1 and anti-MTHFD2 antibodies.
- A protected protein band in the presence of LY345899 compared to the vehicle control indicates target engagement.

Conclusion

LY345899 represents a promising therapeutic agent due to its unique dual inhibitory action on both cytosolic and mitochondrial one-carbon metabolism. The comprehensive experimental approach detailed in this guide provides a robust framework for the characterization and validation of its mechanism of action. Further investigation into the downstream effects and in vivo efficacy of LY345899 will be crucial in advancing its potential as a novel anticancer therapy.

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